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Compound of Interest

Compound Name: 3,4-Dichlorobenzyl alcohol

CAS No.: 1805-32-9

Cat. No.: B155918 Get Quote

A Reference Standard for Pharmaceutical Quality Control

Executive Summary & Molecular Identity
3,4-Dichlorobenzyl alcohol (CAS: 1805-32-9) is a mild antiseptic frequently used in throat

lozenges (e.g., in combination with amylmetacresol). Its structural integrity is defined by a

benzene core substituted with two chlorine atoms at the 3 and 4 positions and a hydroxymethyl

group at the 1 position.

This guide provides a multi-modal spectroscopic analysis (MS, IR, NMR) to serve as a self-

validating system for compound identification.

Property Data

Formula

Molecular Weight 177.03 g/mol

Monoisotopic Mass
175.98 g/mol (

)

Appearance White to off-white crystalline powder
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Mass Spectrometry (MS): The Isotopic Fingerprint
Mass spectrometry provides the most immediate confirmation of the dichloro-substitution

pattern through the characteristic isotope abundance ratios of Chlorine-35 and Chlorine-37.

Isotope Pattern Analysis
Unlike simple hydrocarbons, 3,4-dichlorobenzyl alcohol exhibits a distinct "triplet" molecular

ion cluster due to the two chlorine atoms.

M+ (m/z 176): Contains two

atoms. Relative abundance: 100% (normalized).

M+2 (m/z 178): Contains one

and one

. Relative abundance: ~64%.

M+4 (m/z 180): Contains two

atoms. Relative abundance: ~10%.

Diagnostic Rule: A peak intensity ratio of roughly 9:6:1 at the molecular ion cluster is

pathognomonic for a molecule containing two chlorine atoms.

Fragmentation Pathways (EI, 70 eV)
The fragmentation is driven by the stability of the benzyl cation and the lability of the C-Cl

bonds.

Molecular Ion (

): m/z 176.[1][2]

Loss of Cl (

): m/z 141. This is often a dominant high-mass peak, formed by the cleavage of a chlorine
radical to stabilize the ring.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b155918?utm_src=pdf-body
https://www.chemicalbook.com/SpectrumEN_1777-82-8_13CNMR.htm
https://www.chemicalbook.com/SpectrumEN_1777-82-8_1HNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155918?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Loss of OH/H2O (

): m/z 159/158. Characteristic of benzyl alcohols forming the dichlorobenzyl cation.

Base Peak: Depending on instrument conditions, m/z 141 (chlorobenzyl cation) or m/z 77

(phenyl cation residue) are often the most abundant species.

Visualization: Fragmentation Logic

Figure 1: Primary Fragmentation Pathways in Electron Ionization (EI) MS
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Infrared Spectroscopy (FT-IR): Functional Group
Validation
IR analysis confirms the presence of the alcohol handle and the aromatic halide system.

Key Absorption Bands (KBr Pellet/Thin Film)
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Frequency (

)
Assignment Structural Insight

3200 – 3400 O-H Stretch

Broad band indicating

hydrogen bonded hydroxyl

group.

2850 – 2950 C-H Stretch

Weak aliphatic stretches from

the benzylic

.

1590, 1470 C=C Aromatic
Characteristic "breathing"

modes of the benzene ring.

1000 – 1050 C-O Stretch Strong primary alcohol band.

800 – 600 C-Cl Stretch
Strong, sharp bands

confirming aryl chlorides.

Nuclear Magnetic Resonance (NMR): Structural
Connectivity
NMR is the definitive tool for distinguishing the 3,4-dichloro isomer from its 2,4- or 2,6-

counterparts. The coupling constants (

) in the proton spectrum are the critical validation metric.

NMR Data (400 MHz, )
Solvent Residual Peak: 7.26 ppm.

Reference: TMS (0.00 ppm).
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Shift (

, ppm)
Multiplicity Integration

Coupling (

, Hz)
Assignment

7.49 Doublet (d) 1H
H-2 (Meta

coupling only)

7.43 Doublet (d) 1H
H-5 (Ortho

coupling to H-6)

7.19
Doublet of

Doublets (dd)
1H

H-6 (Ortho to H-

5, Meta to H-2)

4.68 Singlet (s)* 2H - Benzylic CH2

1.8 - 2.5 Broad Singlet 1H -
OH

(Exchangeable)

*Note: The benzylic CH2 may appear as a doublet if the sample is extremely dry and pure, due

to coupling with the OH proton. In typical CDCl3, it appears as a singlet.

NMR Data (100 MHz, )
The molecule has 7 unique carbon environments.

Carbinol Carbon: ~63.5 ppm (

-OH).

Aromatic Methines (CH): Three signals in the 125–130 ppm range corresponding to C-2, C-

5, and C-6.

Quaternary Carbons (C-Cl, C-alkyl):

C-1 (Ipso to CH2): ~140 ppm.[1][2][3]

C-3, C-4 (Ipso to Cl): ~130–133 ppm (Deshielded by Cl, weak intensity).

Visualization: NMR Assignment Logic
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The distinction between the 3,4-isomer and others relies on identifying the specific coupling

pattern of the aromatic protons.

Figure 2: Logic Flow for 1H NMR Structural Confirmation
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Conclusion:
3,4-Substitution Pattern Confirmed
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Experimental Protocols
Protocol A: Sample Preparation for NMR

Mass: Weigh ~10-15 mg of 3,4-Dichlorobenzyl alcohol.

Solvent: Dissolve in 0.6 mL of deuterated chloroform (

) containing 0.03% TMS (Tetramethylsilane) as an internal standard.

Filtration: If the solution is cloudy, filter through a small plug of glass wool into the NMR tube

to remove undissolved solids which cause line broadening.

Acquisition:
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Scan count: 16 (minimum) for 1H; 256+ for 13C.

Relaxation delay: 1.0 s (standard) or 5.0 s (for accurate integration of aromatic protons).

Protocol B: Sample Preparation for FT-IR
Method: KBr Pellet (Preferred for solids).

Ratio: Mix ~1-2 mg of sample with ~100 mg of dry spectroscopic-grade KBr.

Press: Grind finely and press into a transparent pellet using a hydraulic press (approx. 8-10

tons pressure).

Blank: Run a background scan with a pure KBr pellet before acquiring the sample spectrum

to subtract atmospheric

and

.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [High-Resolution Spectroscopic Characterization of 3,4-
Dichlorobenzyl Alcohol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b155918#spectroscopic-data-of-3-4-dichlorobenzyl-
alcohol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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